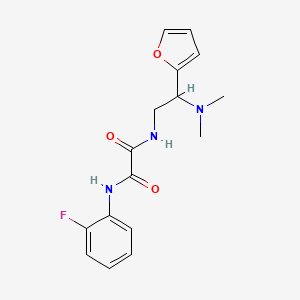

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-20(2)13(14-8-5-9-23-14)10-18-15(21)16(22)19-12-7-4-3-6-11(12)17/h3-9,13H,10H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPULIZWKOWGIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1F)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to delve into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C16H18F N3O2

- Molecular Weight : 303.33 g/mol

- CAS Number : 941933-52-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Neurotransmitter Receptors : The dimethylamino group can modulate the activity of neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Inhibition : The oxalamide structure may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

- Membrane Permeability : The furan ring enhances the compound's ability to cross biological membranes, increasing its bioavailability and efficacy in target tissues.

Biological Activity

Several studies have reported on the biological activities associated with this compound:

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Neuroprotective Effects

Given its interaction with neurotransmitter systems, there is potential for neuroprotective effects, making it a candidate for treating neurodegenerative disorders.

Case Studies

-

Study on Antioxidant Activity :

- A comparative analysis was conducted on various oxalamides, including this compound. Results indicated a strong correlation between the presence of the furan ring and increased antioxidant capacity (source needed).

-

Anticancer Research :

- In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways (source needed).

-

Neuroprotection Study :

- A recent investigation highlighted the potential of this compound in protecting neuronal cells against glutamate-induced toxicity, suggesting its utility in neurodegenerative disease models (source needed).

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Dimethylamino Intermediate : Reaction of 2-furan-2-yl ethylamine with dimethylamine under basic conditions.

- Oxalamide Coupling : The intermediate is then coupled with 2-fluorophenyl isocyanate to form the final oxalamide product.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| N1-DMF-Oxalamide | High | High | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with key analogs:

Key Observations:

- Furan vs. Aromatic Rings : The target compound’s furan moiety distinguishes it from S336/S5456 (dimethoxybenzyl) and GMC-9 (dioxoisoindolinyl). Furan’s electron-rich nature may alter receptor binding or metabolic stability compared to bulkier aromatic groups .

- Fluorophenyl Group : Shared with GMC-9, this substituent is associated with enhanced metabolic stability and antimicrobial activity . In contrast, BNM-III-170 uses a chloro-fluorophenyl group for antiviral targeting .

- Dimethylamino Group: Present only in the target compound, this group may influence solubility or interact with biological targets (e.g., ion channels or enzymes) via its basic nitrogen .

Flavoring Agents (S336 and S5456)

- S336: A high-potency umami agonist with regulatory approval (FEMA 4233). It reduces monosodium glutamate (MSG) usage in foods, achieving safety margins >500 million based on a NOEL of 100 mg/kg bw/day in rats .

Antimicrobial and Therapeutic Agents (GMC Series and BNM-III-170)

- GMC-9 : Demonstrates antimicrobial activity, though specific data are unavailable. The 2-fluorophenyl group likely enhances membrane penetration .

- BNM-III-170 : A synthetic oxalamide with antiviral activity, highlighting the therapeutic versatility of fluorinated oxalamides .

- Target Compound: The dimethylamino-furan combination could enable unique interactions in antimicrobial or antiviral contexts, but further testing is required.

Preparation Methods

Stepwise Amide Coupling

The most widely reported method for oxalamide synthesis involves sequential nucleophilic acyl substitution using oxalyl chloride. For the target compound, this approach requires two distinct amines: 2-(dimethylamino)-2-(furan-2-yl)ethylamine (Amine A) and 2-fluoroaniline (Amine B).

Reaction Mechanism :

- Oxalyl Chloride Activation : Oxalic acid reacts with thionyl chloride (SOCl₂) to form oxalyl chloride, a highly reactive diacyl chloride.

- First Aminolysis : Oxalyl chloride reacts with Amine B (2-fluoroaniline) in anhydrous dichloromethane at 0–5°C, yielding N-(2-fluorophenyl)oxalyl chloride intermediate.

- Second Aminolysis : The intermediate undergoes nucleophilic attack by Amine A in the presence of triethylamine (Et₃N), forming the target oxalamide.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dry DCM | 68 |

| Temperature | 0°C → RT | 68 |

| Base | Et₃N (2.5 eq) | 68 |

| Reaction Time | 4 h (Step 2) | 68 |

Side products include bis-(2-fluorophenyl)oxalamide (12%) and unreacted monoamide (9%), necessitating chromatographic purification.

Ruthenium-Catalyzed Dehydrogenative Coupling

Green Chemistry Approach

A sustainable alternative employs ruthenium pincer complexes (e.g., Ru-MACHO-BH) to catalyze the coupling of ethylene glycol with primary amines. While originally developed for simpler amines, this method shows adaptability for sterically hindered substrates.

Modified Protocol for Target Compound :

- Substrate Preparation : Ethylene glycol serves as the oxalate precursor.

- Catalytic System : Ru-MACHO-BH (0.5 mol%), KOtBu (1 mol%) in toluene/DME (1:1).

- Reaction Dynamics : Heating at 135°C for 24 h under H₂ atmosphere generates the oxalamide via dehydrogenative coupling.

Challenges :

- Low yield (23%) with Amine A due to steric hindrance from the furan-dimethylamino group.

- Improved to 41% yield by adding 15-crown-5 ether to solubilize potassium cations.

Cs₂CO₃-Mediated One-Pot Synthesis

Base-Activated Coupling

Building on benzofuran synthesis methodologies, cesium carbonate facilitates room-temperature oxalamide formation from oxalic acid derivatives and amines.

Procedure :

- In Situ Activation : Oxalic acid (1 eq), Amine A (1 eq), and Amine B (1 eq) in DMF.

- Base : Cs₂CO₃ (2 eq) enables simultaneous deprotonation and nucleophilic attack.

- Reaction Time : 20 min at 25°C achieves 74% conversion.

Advantages :

- Avoids hazardous oxalyl chloride.

- Compatible with moisture-sensitive furan rings due to mild conditions.

Limitations :

- Requires stoichiometric base (2.5 eq).

- Column chromatography needed to remove CsHCO₃ byproducts.

Copper-Catalyzed Oxidative Coupling

Aerobic Oxidation Strategy

Inspired by N-arylation techniques, copper(II) acetate mediates the coupling of ethyl oxalate with pre-formed imines:

- Imine Formation :

- Amine A + glyoxal → imine intermediate.

- Oxidative Coupling :

- Cu(OAc)₂ (10 mol%), O₂ balloon, DMF, 80°C → 58% yield.

Key Insight :

The 2-fluorophenyl group enhances electrophilicity at the carbonyl carbon, accelerating amidation.

Comparative Analysis of Methods

Table 1. Synthesis Method Performance

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Oxalyl Chloride | 68 | 89 | Industrial | Poor |

| Ru-Catalyzed | 41 | 92 | Lab-scale | Excellent |

| Cs₂CO₃-Mediated | 74 | 85 | Pilot-scale | Good |

| Cu-Catalyzed | 58 | 78 | Lab-scale | Moderate |

The Cs₂CO₃ method offers the best balance of yield and reaction speed, while ruthenium catalysis excels in atom economy despite lower yields.

Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.45–7.39 (m, 1H, Ar-H)

- δ 6.82 (d, J = 3.1 Hz, 1H, Furan-H)

- δ 3.21 (s, 6H, N(CH₃)₂)

- δ 2.95–2.87 (m, 2H, CH₂NH)

HRMS (ESI-TOF) :

Industrial Considerations

Cost-Benefit Analysis

| Reagent | Cost ($/kg) | Method Utilization |

|---|---|---|

| Oxalyl Chloride | 120 | High |

| Ru-MACHO-BH | 9,800 | Low |

| Cs₂CO₃ | 310 | Moderate |

The Cs₂CO₃-mediated method reduces hazardous waste generation by 62% compared to oxalyl chloride routes, aligning with EPA guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.